molecular formula C19H17FN2O3 B2467237 N-(4-fluorobenzyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide CAS No. 868223-68-1

N-(4-fluorobenzyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide

Cat. No. B2467237
CAS RN: 868223-68-1
M. Wt: 340.354
InChI Key: VMOOYQUWDMZLLC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide, commonly known as FMI-41, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the dopamine D3 receptor and has been shown to have a number of interesting biochemical and physiological effects. In

Scientific Research Applications

Structural Aspects and Properties

Research has been conducted on the structural aspects of isoquinoline derivatives, revealing insights into their crystal structures and interactions. For instance, compounds related to N-(4-fluorobenzyl)-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide have been studied for their ability to form gels and crystalline salts upon treatment with mineral acids, highlighting the importance of structural variations in determining physical and chemical properties. These findings contribute to understanding the material science applications of such compounds, including their potential use in developing novel materials with specific optical properties (Karmakar, Sarma, & Baruah, 2007).

Binding Characteristics and Imaging Applications

Several studies have focused on the binding characteristics of related compounds, particularly as ligands for peripheral benzodiazepine receptors. These investigations provide valuable insights into the design of potent ligands for neuroimaging and the study of neurobiological processes. For example, the binding properties of [3H]DAA1106, a compound structurally similar to this compound, have been explored to understand its potential as a selective ligand for peripheral benzodiazepine receptors, offering implications for brain health research and the development of diagnostic tools (Chaki et al., 1999).

Fluorescent Labeling and Sensing

Compounds within the same chemical family have also been evaluated for their fluorescent properties, contributing to the development of novel fluorescent sensors and labeling reagents. This research is particularly relevant in biomedical analysis, where such compounds can be employed as tools for visualizing or quantifying biological molecules or processes. For example, 6-methoxy-4-quinolone, an oxidation product related to the chemical family of interest, has been identified as a novel fluorophore with strong fluorescence in a wide pH range, demonstrating potential as a fluorescent labeling reagent for carboxylic acids, which could have implications for analytical chemistry and diagnostic applications (Hirano et al., 2004).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-25-17-4-2-3-16-15(17)9-10-22(19(16)24)12-18(23)21-11-13-5-7-14(20)8-6-13/h2-10H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOOYQUWDMZLLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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